

# FCE 22250: A Technical Overview of a Long-Acting Rifamycin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fce 22250

Cat. No.: B15566238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**FCE 22250** is a potent, long-acting antibiotic belonging to the rifamycin class of antimicrobial agents. Its chemical formula is  $C_{44}H_{58}N_4O_{12}$ , with a molecular weight of 834.9 g/mol .<sup>[1]</sup> As a derivative of rifamycin SV, **FCE 22250** exhibits a broad spectrum of antibacterial activity, with notable efficacy against *Mycobacterium tuberculosis*. This document provides a comprehensive technical overview of **FCE 22250**, summarizing its chemical properties, mechanism of action, and available data on its biological activity. Detailed experimental protocols for the evaluation of its antimicrobial properties are also presented, along with a visualization of its molecular mechanism.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **FCE 22250** is provided in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

| Property          | Value                                                             |
|-------------------|-------------------------------------------------------------------|
| Molecular Formula | C <sub>44</sub> H <sub>58</sub> N <sub>4</sub> O <sub>12</sub>    |
| Molecular Weight  | 834.9 g/mol <a href="#">[1]</a>                                   |
| Synonyms          | 3-(((1-Piperidinylmethylene)hydrazono)methyl)rifamycin, FCE-22250 |

## Mechanism of Action

**FCE 22250**, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental step in protein synthesis. By binding to the  $\beta$ -subunit of the bacterial RNAP, **FCE 22250** effectively blocks the elongation of the nascent RNA chain, leading to the cessation of transcription and ultimately, bacterial cell death. The high selectivity of rifamycins for prokaryotic RNAP over its eukaryotic counterpart contributes to their favorable safety profile in mammals.



[Click to download full resolution via product page](#)

**Figure 1.** Mechanism of action of **FCE 22250**.

## In Vitro Antibacterial Activity

**FCE 22250** demonstrates a broad spectrum of activity against various bacteria, with particularly high potency against mycobacteria. A derivative of **FCE 22250**, FCE22807, was found to have a minimal inhibitory concentration (MIC) against *Mycobacterium tuberculosis* that was four times lower than that of rifampicin.

While specific MIC values for **FCE 22250** against a wide range of organisms are not readily available in the public domain, the following table summarizes the expected activity profile based on its classification as a rifamycin.

| Bacterial Group                   | Expected Activity |
|-----------------------------------|-------------------|
| Gram-positive bacteria            | High              |
| Gram-negative bacteria            | Variable          |
| <i>Mycobacterium tuberculosis</i> | High              |
| Atypical mycobacteria             | Variable          |

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Assay

The MIC of **FCE 22250** against bacterial isolates can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of **FCE 22250** that inhibits the visible growth of a microorganism.

Methodology:

- Preparation of **FCE 22250** Stock Solution: A stock solution of **FCE 22250** is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (or Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration

of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.

- Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours (or longer for slow-growing mycobacteria).
- Reading: The MIC is recorded as the lowest concentration of **FCE 22250** at which there is no visible growth.



[Click to download full resolution via product page](#)

**Figure 2.** Workflow for MIC determination.

## In Vivo Efficacy in a Murine Tuberculosis Model

The efficacy of **FCE 22250** against *Mycobacterium tuberculosis* can be evaluated in a mouse infection model.

Objective: To assess the in vivo antitubercular activity of **FCE 22250**.

Methodology:

- Animal Model: BALB/c mice are commonly used for this model.
- Infection: Mice are infected intravenously or via aerosol with a standardized inoculum of *Mycobacterium tuberculosis* H37Rv.
- Treatment: Treatment with **FCE 22250**, a vehicle control, and a positive control (e.g., rifampicin) is initiated at a specified time point post-infection. The drug is administered orally at various doses.
- Endpoint: After a defined treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of organ homogenates on Middlebrook 7H11 agar. The efficacy is measured by the reduction in CFU counts compared to the control groups.



[Click to download full resolution via product page](#)

**Figure 3.** Workflow for in vivo efficacy testing.

## Conclusion

**FCE 22250** is a promising rifamycin antibiotic with potent activity against a range of bacteria, most notably *Mycobacterium tuberculosis*. Its long-acting properties make it an attractive candidate for further investigation and development. The provided technical information and experimental protocols serve as a valuable resource for researchers and scientists in the field of antimicrobial drug discovery and development. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical utility.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [Activity of the ansamycins LM 427 and FCE 22250 on atypical mycobacteria in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FCE 22250: A Technical Overview of a Long-Acting Rifamycin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15566238#fce-22250-molecular-weight-and-formula>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)